4-(Methoxymethyl)benzoic acid CAS number
4-(Methoxymethyl)benzoic acid CAS number
An In-Depth Technical Guide to 4-(Methoxymethyl)benzoic acid (CAS: 67003-50-3) for Advanced Research and Drug Development
Executive Summary
4-(Methoxymethyl)benzoic acid is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and material science sectors. Characterized by a carboxylic acid group and a methoxymethyl ether group attached to a central benzene ring, it serves as a highly versatile synthetic intermediate. This guide provides a comprehensive technical overview of its core properties, validated synthesis protocols, analytical characterization, and strategic applications, particularly in the context of drug discovery and development. As a Senior Application Scientist, this document is designed to bridge the gap between theoretical chemistry and practical application, offering field-proven insights to researchers and developers.
Core Chemical Identity & Physicochemical Properties
The unambiguous identification of a chemical entity is the foundation of reproducible science. 4-(Methoxymethyl)benzoic acid is registered under CAS Number 67003-50-3 .[1][2][3] Its structural and physicochemical properties are summarized below.
Structural Identifiers
A compound's utility is intrinsically linked to its structure. The presence of both a nucleophilic ether and an electrophilic carboxylic acid on a stable aromatic scaffold makes 4-(methoxymethyl)benzoic acid a valuable building block.
| Identifier | Value | Source |
| IUPAC Name | 4-(methoxymethyl)benzoic acid | [1][4] |
| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |
| Molecular Weight | 166.17 g/mol | [3][4] |
| Canonical SMILES | COCC1=CC=C(C=C1)C(=O)O | [1][3][4] |
| InChI Key | OORFINRYBCDBEN-UHFFFAOYSA-N | [1][4] |
| MDL Number | MFCD06375934 | [1] |
Physicochemical Data
Understanding the physical properties of a compound is critical for designing experiments, including reaction setup, purification, and formulation. The data presented here are derived from computational predictions and supplier documentation, providing a reliable baseline for laboratory work.
| Property | Value | Source |
| Physical State | Solid | [1][2] |
| Melting Point | 87.05 °C (Predicted) | [5] |
| Boiling Point | 281.85 - 298.57 °C (Predicted) | [5] |
| Density | 1.177 - 1.22 g/cm³ (Predicted) | [2][5] |
| pKa | 4.19 ± 0.10 (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform, DMSO.[2] Insoluble in water.[6] |
Synthesis and Purification: A Validated Protocol
The synthesis of 4-(methoxymethyl)benzoic acid is most effectively achieved via a Williamson ether synthesis, a classic and reliable Sₙ2 reaction. This pathway is favored for its high yield and straightforward execution. The protocol described below utilizes 4-bromomethylbenzoic acid as the starting material.
Reaction Principle and Causality
The core of this synthesis is a nucleophilic substitution reaction.[7][8] Potassium hydroxide (KOH) in methanol serves not only as a base but also as the precursor to the active nucleophile, potassium methoxide (CH₃O⁻K⁺). The highly reactive methoxide ion then displaces the bromide from the benzylic position of 4-bromomethylbenzoic acid. The electron-withdrawing nature of the carboxylic acid group on the aromatic ring helps to stabilize the transition state of this Sₙ2 mechanism.[8] Heat is applied to overcome the activation energy, thereby increasing the reaction rate.[7]
Step-by-Step Experimental Protocol
This protocol is a self-validating system; successful execution of each step is confirmed by the physical observations described.
-
Nucleophile Generation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.1 g of potassium hydroxide (KOH) in 25 mL of methanol. Gentle warming may be required.
-
Scientist's Insight: This step generates the potent methoxide nucleophile in situ. Using a pre-made sodium methoxide solution is an alternative, but this method is often more convenient and cost-effective.
-
-
Reaction:
-
To the methanolic KOH solution, add 1.1 g of 4-bromomethylbenzoic acid.[7]
-
Attach a reflux condenser and heat the mixture to a gentle boil. Maintain the reflux for 45 minutes, ensuring the reaction starts from the onset of boiling.[7]
-
Trustworthiness Check: The solid starting material should gradually dissolve as it reacts to form the more soluble potassium salt of the product.
-
-
Workup and Isolation:
-
After cooling the flask to room temperature, remove the methanol using a rotary evaporator.[7]
-
Dissolve the resulting solid residue in 30 mL of deionized water. The product at this stage is the potassium salt, which is water-soluble.
-
Slowly add dilute hydrochloric acid (HCl) dropwise until the solution is acidic to pH paper (pH < 4).[7]
-
Causality: This crucial step protonates the carboxylate salt, converting it back to the neutral carboxylic acid. Since the neutral form is insoluble in water, it precipitates out of the solution, providing an effective means of separation.
-
Collect the white precipitate by vacuum filtration.
-
-
Purification:
-
Wash the solid on the filter with two 15 mL portions of hexane to remove any non-polar impurities.[7]
-
For final purification, recrystallize the crude solid from hot deionized water.[7] The principle here is that the product is sparingly soluble in cold water but significantly more soluble in hot water.
-
Filter the hot solution if any insoluble impurities remain, then allow it to cool slowly to room temperature to form pure crystals.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
-
Analytical Characterization
Confirming the identity and purity of the final compound is paramount. A combination of techniques provides orthogonal validation.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Peaks corresponding to the methoxy group (singlet, ~3.3 ppm), methylene protons (singlet, ~4.5 ppm), and aromatic protons (two doublets, ~7.4 and 8.0 ppm). The carboxylic acid proton will appear as a broad singlet at >10 ppm. |
| Mass Spectrometry | Molecular Weight Confirmation | The mass spectrum should show a molecular ion peak [M]⁺ or related ions (e.g., [M-H]⁻ in negative mode) corresponding to the molecular weight of 166.17 g/mol . |
| FTIR Spectroscopy | Functional Group Identification | Characteristic stretches for the O-H of the carboxylic acid (~3000 cm⁻¹, broad), C=O stretch (~1680 cm⁻¹), and C-O ether stretch (~1100 cm⁻¹). |
| Melting Point | Purity Assessment | A sharp melting point range close to the literature value (e.g., 87 °C) indicates high purity. Impurities typically broaden and depress the melting range. |
Note: Spectroscopic data for 4-(methoxymethyl)benzoic acid is available for reference from chemical suppliers.[9]
Applications in Research and Drug Development
While not an active pharmaceutical ingredient (API) itself, 4-(methoxymethyl)benzoic acid is a strategic building block. Its value lies in its bifunctional nature, offering two distinct points for chemical modification. Benzoic acid derivatives are foundational in the pharmaceutical industry, serving as intermediates for a wide array of drugs, including analgesics and anti-inflammatory agents.[10][11][12]
Role as a Synthetic Scaffold
The compound's two functional groups can be manipulated independently, making it an ideal scaffold for creating libraries of new chemical entities in the drug discovery process.
-
Carboxylic Acid Handle: This group can be readily converted into esters, amides, or acid chlorides, allowing for the attachment of various molecular fragments to explore structure-activity relationships (SAR).
-
Methoxymethyl Ether Handle: The ether linkage is generally stable, acting as a protected form of a hydroxymethyl group. This can be a key structural element or a point for later-stage modification if desired.
Safety and Handling
Professional laboratory practice requires adherence to strict safety protocols. 4-(Methoxymethyl)benzoic acid is classified as a hazardous substance.[13]
| Hazard Type | GHS Classification | Precautionary Codes |
| Acute Toxicity | Acute Tox. 4 (Oral) | H302: Harmful if swallowed. |
| Skin Irritation | Skin Irrit. 2 | H315: Causes skin irritation. |
| Eye Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation. |
| Respiratory | STOT SE 3 | H335: May cause respiratory irritation. |
Handling Recommendations:
-
Use in a well-ventilated area or chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry place in a tightly sealed container.
Conclusion
4-(Methoxymethyl)benzoic acid (CAS: 67003-50-3) is a compound of high strategic value for chemical synthesis. Its well-defined properties, straightforward and reliable synthesis, and bifunctional nature make it an essential tool for researchers in drug development and materials science. This guide has provided the core technical knowledge, from synthesis to application, necessary to leverage this versatile molecule with scientific integrity and safety.
References
-
CP Lab Safety. (n.d.). 4-(Methoxymethyl)Benzoic Acid, 95% Purity, C9H10O3, 5 grams. Retrieved from CP Lab Safety website. [Link]
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University of the West Indies at Mona. (n.d.). Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). Retrieved from a course material PDF. [Link]
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PrepChem. (2023). Preparation of 4-methoxybenzoic acid. Retrieved from PrepChem website. [Link]
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National Center for Biotechnology Information. (n.d.). 4-(Methoxymethyl)benzoic acid. PubChem Compound Database. Retrieved from [Link]
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Chemchart. (n.d.). 4-(methoxymethyl)benzoic acid (67003-50-3). Retrieved from Chemchart website. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methoxybenzoic Acid: A Versatile Aromatic Compound for Pharmaceutical and Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
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The Royal Society of Chemistry. (2017). Synthesis of 4-methoxymethylbenzoic acid. Supplementary Material for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
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Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from Srini Chem website. [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (2020). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
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Al-Dossari, A. M., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation Research, 66(9), 753–763. [Link]
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Al-Dhayan, D. M., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC - PubMed Central. [Link]
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